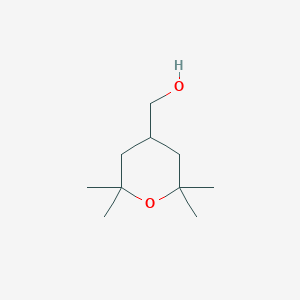
(2,2,6,6-Tetrametiloxan-4-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,6,6-Tetramethyloxan-4-yl)methanol is an organic compound with the molecular formula C10H20O2. It is a derivative of oxane, characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and a methanol group at position 4. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
(2,2,6,6-Tetramethyloxan-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-tetramethyloxan-4-yl)methanol typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with methanol under specific conditions. The reaction is catalyzed by acids or bases, and the temperature is maintained between 50-70°C. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of (2,2,6,6-tetramethyloxan-4-yl)methanol involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2,2,6,6-Tetramethyloxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated derivatives.
Mecanismo De Acción
The mechanism of action of (2,2,6,6-tetramethyloxan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also serve as a ligand, forming complexes with metal ions, which can then participate in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Similar in structure but lacks the methanol group.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of (2,2,6,6-tetramethyloxan-4-yl)methanol.
2,2,6,6-Tetramethyl-4-piperidinol: Similar but with a hydroxyl group instead of a methanol group.
Uniqueness
(2,2,6,6-Tetramethyloxan-4-yl)methanol is unique due to its stability and the presence of both oxane and methanol functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propiedades
IUPAC Name |
(2,2,6,6-tetramethyloxan-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHQSBSNGCXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
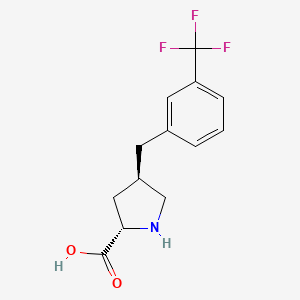
![3-fluoro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2521171.png)
![2-(2-Methoxyphenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2521173.png)
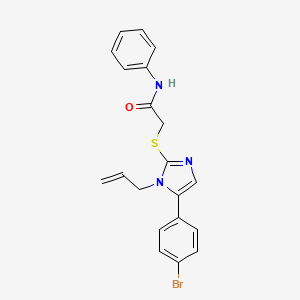
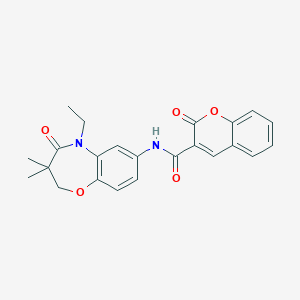
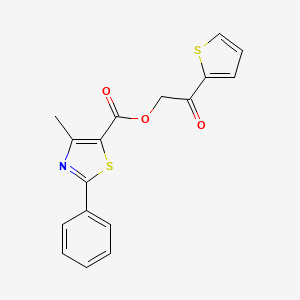
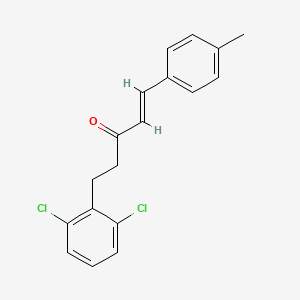
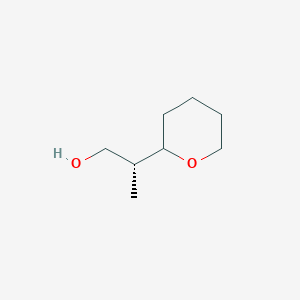
![2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B2521183.png)
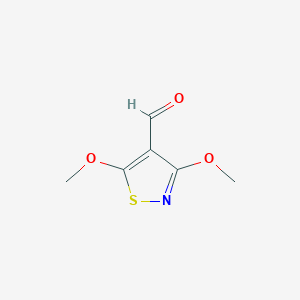

![1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2521190.png)
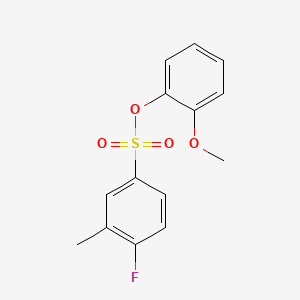
![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)
